Quinoline-5,8-dione

Vue d'ensemble

Description

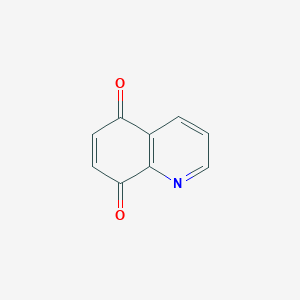

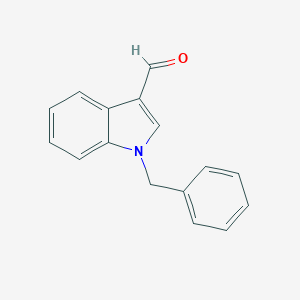

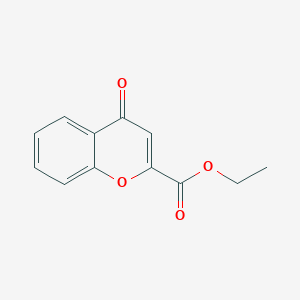

5,8-Quinolinedione is a useful research compound. Its molecular formula is C9H5NO2 and its molecular weight is 159.14 g/mol. The purity is usually 95%.

The exact mass of the compound 5,8-Quinolinedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,8-Quinolinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Quinolinedione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les quinoline-5,8-diones ont été largement étudiées pour leurs effets antiprolifératifs . Elles ont montré des résultats prometteurs dans ce domaine, ce qui en fait des candidates potentielles pour les thérapies anticancéreuses .

Activité antibactérienne

Ces composés ont démontré une activité antibactérienne puissante . En fait, certains dérivés de la 5,8-quinolinedione ont surpassé des agents antimicrobiens connus tels que la vancomycine .

Activité antifongique

En plus de leurs propriétés antibactériennes, les 5,8-quinolinediones présentent également une forte activité antifongique . Cela en fait une ressource potentielle pour le développement de nouveaux médicaments antifongiques .

Activité antipaludique

Les quinoline-5,8-diones ont montré une activité antipaludique . Cela suggère qu'elles pourraient être utilisées dans le développement de nouveaux traitements contre le paludisme .

Activité antivirale

Ces composés présentent également une activité antivirale . Ce large éventail d'activités biologiques fait des 5,8-quinolinediones un échafaudage polyvalent en découverte de médicaments .

Analyse spectroscopique

<a data-citationid="e32caaf0

Mécanisme D'action

Quinoline-5,8-dione, also known as 5,8-Quinolinequinone or 5,8-Quinolinedione, is a compound that has been extensively researched for its biological effects . This article will cover the compound’s targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that the compound exhibits a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial activities .

Mode of Action

The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect

Biochemical Pathways

Given its broad spectrum of activities, it can be inferred that the compound likely interacts with multiple pathways related to cell proliferation and survival, particularly in the context of its anticancer activity .

Pharmacokinetics

One study identified a derivative of this compound that exhibited high inhibitory activity and potent anti-proliferative effects in cell lines, along with excellent pharmacokinetic characteristics and high oral bioavailability .

Result of Action

This compound and its derivatives have been shown to exhibit potent antiproliferative effects, indicating their potential utility in the treatment of cancer . They also display a range of other activities, including antimalarial, antiviral, antibacterial, and antifungal effects .

Analyse Biochimique

Biochemical Properties

Quinoline-5,8-dione has been used for the robust quantitative analysis of Glutathione (GSH) by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . The compound reacts with GSH with high efficiency at room temperature, and the resultant this compound-GSH conjugate can be readily detected by MALDI MS without interferences .

Cellular Effects

The cellular effects of this compound are primarily observed through its interaction with GSH. The level of GSH directly affects the redox ability of organisms . This system plays an important role in maintaining the homeostasis of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with GSH. The high nucleophilic nature of GSH enables it to detoxify and scavenge free radicals under physiological conditions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are observed through its interaction with GSH. The this compound-GSH conjugate can be readily detected by MALDI MS, indicating the stability of the compound .

Metabolic Pathways

This compound is involved in the metabolic pathways related to GSH. GSH and its disulfide (GSSG) is one of the most important redox systems in eukaryotic cells .

Propriétés

IUPAC Name |

quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJSPQCVDHGYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146665 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-83-4 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester](/img/structure/B78088.png)